molecular formula C9H20O B092151 2,4-Dimethylheptan-4-ol CAS No. 19549-77-0

2,4-Dimethylheptan-4-ol

Cat. No. B092151
CAS RN: 19549-77-0
M. Wt: 144.25 g/mol
InChI Key: QKRRAXACNUNGCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethylheptan-4-ol is a chemical compound that belongs to the class of alcohols. It is commonly used in scientific research as a solvent, a reagent, and a building block for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 2,4-Dimethylheptan-4-ol is not well understood. However, it is believed to act as a central nervous system depressant, similar to other alcohols. It may also have an effect on the GABAergic system, which is involved in the regulation of anxiety and sleep.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,4-Dimethylheptan-4-ol are not well studied. However, it is known to have a sedative effect on the central nervous system, which can lead to drowsiness, impaired coordination, and decreased reaction time. It may also have an effect on the liver, as it is metabolized by the liver enzymes.

Advantages And Limitations For Lab Experiments

One advantage of using 2,4-Dimethylheptan-4-ol in lab experiments is its low toxicity and low volatility. It is also readily available and relatively inexpensive. However, its low solubility in water can make it difficult to work with in aqueous solutions. Additionally, its sedative effects can make it difficult to interpret experimental results, particularly in behavioral studies.

Future Directions

There are several future directions for research on 2,4-Dimethylheptan-4-ol. One area of interest is its potential as a chiral auxiliary in asymmetric synthesis. Another area of interest is its potential as a sedative or anxiolytic drug. Additionally, further research is needed to understand its mechanism of action and its effects on the liver and other organs. Finally, the development of new synthesis methods for 2,4-Dimethylheptan-4-ol could lead to more efficient and sustainable production methods.

Synthesis Methods

2,4-Dimethylheptan-4-ol can be synthesized using various methods, including the Grignard reaction, the reduction of ketones, and the oxidation of alkenes. The Grignard reaction involves the reaction of magnesium with an alkyl halide, followed by the addition of the resulting Grignard reagent to a carbonyl compound. The reduction of ketones involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride. The oxidation of alkenes involves the reaction of the alkene with a strong oxidizing agent such as potassium permanganate or osmium tetroxide.

Scientific Research Applications

2,4-Dimethylheptan-4-ol is commonly used in scientific research as a solvent, a reagent, and a building block for the synthesis of other compounds. It is also used as a chiral auxiliary in asymmetric synthesis. Additionally, 2,4-Dimethylheptan-4-ol is used in the production of fragrances and flavors.

properties

IUPAC Name

2,4-dimethylheptan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-9(4,10)7-8(2)3/h8,10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKRRAXACNUNGCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(CC(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871295
Record name 2,4-Dimethylheptan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylheptan-4-ol

CAS RN

19549-77-0
Record name 2,4-Dimethyl-4-heptanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19549-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dimethylheptan-4-ol
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019549770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dimethylheptan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dimethylheptan-4-ol
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